Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt is a chemical compound with the molecular formula C10H11NaO6S. It is known for its unique structure, which includes a butanoic acid backbone with a sulfophenoxy group attached. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt typically involves the reaction of butanoic acid with 4-sulfophenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product. The reaction can be represented as follows:
Butanoic acid+4-sulfophenol→Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfophenoxy group to a simpler phenoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfophenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted butanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfophenoxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-phenoxy-, monosodium salt
- Butanoic acid, 4-(4-chlorophenoxy)-, monosodium salt
- Butanoic acid, 4-(4-nitrophenoxy)-, monosodium salt
Uniqueness
Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt is unique due to the presence of the sulfophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and interaction with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
63133-93-7 |
---|---|
Molekularformel |
C10H11NaO6S |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
sodium;4-(4-sulfophenoxy)butanoate |
InChI |
InChI=1S/C10H12O6S.Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
SFMFRTYOLMIGAC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.